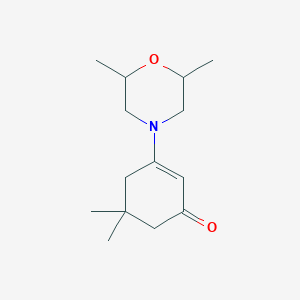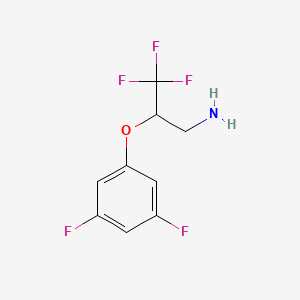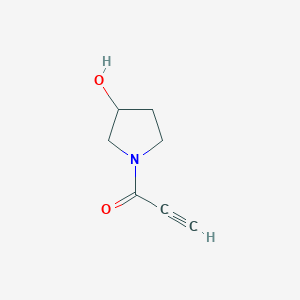
1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one, also known as 1-hydroxy-2-pyrrolidone (1-HPP), is a cyclic organic compound belonging to the hydroxypyrrolidone family of compounds. It is a colorless liquid with a faint odor and is soluble in water and ethanol. 1-HPP has been used in a wide range of applications, including as a solvent in industrial processes, as a plasticizer in the manufacture of polymers, and as a precursor to pharmaceuticals. In recent years, 1-HPP has also attracted attention for its potential as a therapeutic agent for a variety of diseases.
科学研究应用
1-HPP has gained attention in recent years due to its potential as a therapeutic agent for a variety of diseases. It has been studied for its potential to treat conditions such as diabetes, obesity, hypertension, and Alzheimer’s disease. 1-HPP has also been studied for its potential to act as an antioxidant and anti-inflammatory agent. Additionally, 1-HPP has been studied for its potential to act as an immunomodulator, meaning it can modulate the immune system to help the body fight disease.
作用机制
1-HPP has been found to act at multiple levels in the body. It has been found to affect the expression of genes involved in metabolic pathways, leading to an increase in energy expenditure and a decrease in fat accumulation. 1-HPP has also been found to alter the expression of genes involved in inflammation and oxidative stress, leading to an anti-inflammatory and antioxidant effect. Additionally, 1-HPP has been found to affect the expression of genes involved in the immune system, leading to an immunomodulatory effect.
Biochemical and Physiological Effects
1-HPP has been found to have a variety of biochemical and physiological effects. It has been found to increase glucose uptake in cells, leading to improved glucose metabolism. It has also been found to increase the expression of genes involved in fatty acid oxidation, leading to an increase in energy expenditure and a decrease in fat accumulation. Additionally, 1-HPP has been found to have an anti-inflammatory and antioxidant effect, as well as an immunomodulatory effect.
实验室实验的优点和局限性
1-HPP has several advantages for laboratory experiments. It is a relatively inexpensive compound to synthesize, and it has a wide range of applications. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful compound for research. However, 1-HPP is also associated with some limitations. It is a relatively unstable compound, and its effects can vary depending on the dose and duration of exposure. Additionally, its effects on humans have not been extensively studied, so its safety and efficacy are not fully understood.
未来方向
Given the potential of 1-HPP as a therapeutic agent, there are several potential future directions for research. For example, further studies could be conducted to evaluate the safety and efficacy of 1-HPP in humans. Additionally, further studies could be conducted to explore the mechanisms of action of 1-HPP and to identify potential drug targets. Additionally, further studies could be conducted to explore the potential of 1-HPP as an antioxidant and anti-inflammatory agent. Finally, further studies could be conducted to explore the potential of 1-HPP as an immunomodulator.
合成方法
1-HPP can be synthesized from the reaction of 1-bromopropane and pyrrolidine in the presence of a base. The reaction is typically carried out in an aqueous solution at temperatures ranging from 40 to 50°C. The reaction proceeds in two steps: first, the 1-bromopropane reacts with the pyrrolidine to form a 1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-onepyrrolidone adduct, which is then hydrolyzed to form 1-HPP. Other methods of synthesis include the reaction of 1-bromopropane with pyrrolidine hydrochloride and the reaction of 1-bromopropane with pyrrolidine carbonate.
属性
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-7(10)8-4-3-6(9)5-8/h1,6,9H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHWNJAKCRMEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypyrrolidin-1-yl)prop-2-yn-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

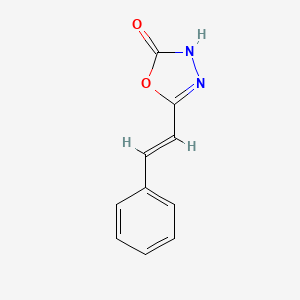
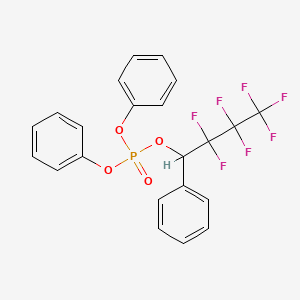

![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
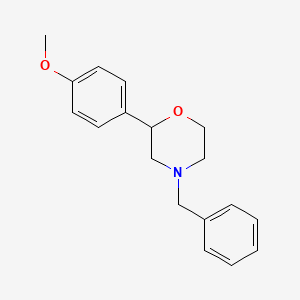
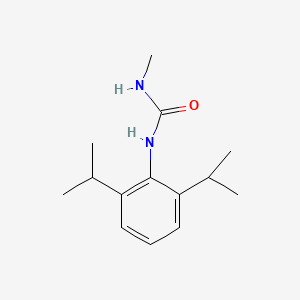
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)

